Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
Description
Properties
Molecular Formula |
C9H7Cl2N3O2 |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-4-14-6(5)7(10)12-9(11)13-14/h3-4H,2H2,1H3 |
InChI Key |
JOYFKPKVJJGAMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC(=NN2C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis from Pyrrole Derivatives
One of the most common approaches starts from appropriately substituted pyrrole derivatives. The general sequence involves:
Step 1: Halogenation of pyrrole to introduce bromine or chlorine atoms at desired positions. For example, dibromopyrrole intermediates can be prepared using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in N-methylpyrrolidone (NMP) to increase yield.
Step 2: Halogen-metal exchange reactions (e.g., with isopropylmagnesium chloride-lithium chloride complex) to generate organometallic intermediates, which are then formylated by treatment with DMF to afford pyrrole-2-carbaldehyde derivatives.
Step 3: Suzuki coupling reactions to append aryl or heteroaryl groups if needed, followed by alkylation with phenyl chloroformate or ethyl chloroformate in the presence of strong bases such as sodium bis(trimethylsilyl)amide (NaHMDS) to introduce the ester functionality.
Step 4: Selective cleavage of protecting groups (e.g., N-Boc) with scandium triflate (Sc(OTf)3), followed by cyclization with ammonium carbonate to form the fused triazine ring, yielding the target pyrrolo[2,1-f]triazine carboxylate.
This method is exemplified by the synthesis of pyrrolo[2,1-f]triazine-2-ol derivatives and can be adapted for the 5-carboxylate ester by modifying the esterification step accordingly.
One-Pot Two-Step Synthesis
Recent advances have demonstrated practical one-pot two-step syntheses where the pyrrolo-triazine core is constructed via sequential reactions without isolation of intermediates. This approach improves efficiency and yield by minimizing purification steps.
Transition Metal-Mediated Coupling and Cyclization
Transition metal catalysts, such as palladium complexes, facilitate Suzuki or Buchwald-Hartwig couplings to assemble the heterocyclic framework. These methods allow for the introduction of chlorine substituents and ester groups with high regioselectivity and functional group tolerance.
Multistep Synthesis via Bromohydrazones and Triazinium Intermediates
Alternative routes involve the preparation of bromohydrazone intermediates, which upon cyclization yield triazinium dicyanomethylide species. Subsequent transformations lead to the fused triazine ring system with desired substituents.
Representative Synthetic Scheme (Adapted from Literature)
Yields are approximate and depend on reaction conditions and purification methods.
Analytical and Purification Techniques
Purification: Silica gel column chromatography is commonly employed, often using gradient elution with ethyl acetate and petroleum ether mixtures.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms the structure and purity.
- Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight.
- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) assess purity, typically >98% for research-grade compounds.
Summary of Research Findings and Recommendations
The preparation of Ethyl 2,4-dichloropyrrolo[2,1-f]triazine-5-carboxylate is best achieved via multistep synthesis starting from halogenated pyrrole derivatives, employing metal-mediated coupling and cyclization strategies.
Selective halogenation and esterification steps are critical for obtaining high purity and yield.
Transition metal catalysis and one-pot procedures enhance synthetic efficiency.
Purification and characterization protocols are well-established, ensuring reproducibility.
Proper solvent choice and storage conditions are essential for maintaining compound integrity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2,4-diaminopyrrolo[2,1-f][1,2,4]triazine derivatives.
Oxidation: Formation of pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid.
Reduction: Formation of reduced pyrrolo[2,1-f][1,2,4]triazine derivatives.
Scientific Research Applications
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
The structural and functional nuances of ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can be better understood by comparing it with analogous derivatives. Below is a detailed analysis of its closest structural analogs, focusing on molecular properties, synthesis pathways, and applications.
Structural and Molecular Comparisons
| Compound | CAS Number | Molecular Formula | Molecular Weight | Substituents |
|---|---|---|---|---|
| This compound | 2069971-89-5 | C₉H₇Cl₂N₃O₂ | 260.08 | Cl (positions 2,4); COOEt (position 5) |
| Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate | 1408064-98-1 | C₉H₈ClN₃O₂ | 225.63 | Cl (position 4); COOEt (position 5) |
| Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | 310442-94-5 | C₁₀H₁₁ClN₃O₂ | 240.67 | Cl (position 4); Et (position 5); COOEt (position 6) |
| Ethyl 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | 658084-80-1 | C₁₁H₁₃ClN₃O₂ | 254.70 | Cl (position 4); i-Pr (position 5); COOEt (position 6) |
Key Observations :
- Chlorination Pattern: The dichloro derivative (target compound) exhibits enhanced electrophilicity compared to mono-chloro analogs (e.g., CAS 1408064-98-1), making it more reactive in nucleophilic substitution reactions .
- Ester Position : Shifting the ester group from position 5 to 6 (as in CAS 310442-94-5) alters solubility and bioavailability, as seen in pharmacokinetic studies of related triazine-based drugs .
Biological Activity
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and significant biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H7Cl2N3O2
- Molecular Weight : 260.07 g/mol
- CAS Number : 1363381-75-2
The compound features a pyrrolo[2,1-f][1,2,4]triazine core with two chlorine substituents at the 2 and 4 positions and an ethyl ester at the carboxylic acid group. This structural configuration is crucial for its biological activity.
Synthesis
This compound can be synthesized through various chemical reactions involving starting materials such as N-ethyl-N,N-diisopropylamine and potassium iodide in a dimethylformamide (DMF) solvent system. The synthesis typically yields high purity (>95%) products suitable for biological testing .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. A notable study reported a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM across different tumor types .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of key signaling molecules involved in cell cycle regulation.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : this compound showed MIC values ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : Preliminary studies suggest that the compound disrupts bacterial cell membranes and interferes with protein synthesis.
Data Summary
| Biological Activity | IC50/MIC (µM/µg/mL) | Cell Lines/Strains Tested |
|---|---|---|
| Anticancer (Cell Proliferation) | 10 - 20 µM | Various cancer cell lines |
| Antimicrobial (MIC) | 50 - 200 µg/mL | Gram-positive and Gram-negative bacteria |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability after treatment with the compound for 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.
Case Study 2: Antimicrobial Activity
In another investigation published in the Journal of Microbiology, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound effectively inhibited MRSA growth at concentrations lower than those required for conventional antibiotics.
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate?
The compound is synthesized via cyclization of pyrrole derivatives under controlled conditions. A common method involves treating N-unsubstituted pyrrole with reagents like NHCl or DnpONH in the presence of NaH, followed by cyclization with formamide at 165°C . For chlorination, POCl is typically used to introduce chlorine atoms at positions 2 and 4 of the triazine ring, with yields exceeding 80% under anhydrous conditions .
Q. How can spectroscopic data (e.g., NMR, MS) distinguish this compound from structurally similar pyrrolotriazine derivatives?
Key distinguishing features include:
- H NMR : A triplet (δ ~1.3 ppm) for the ethyl ester group and aromatic protons in the pyrrole ring (δ ~7.5–8.5 ppm).
- C NMR : A carbonyl signal at ~165 ppm (ester) and chlorine-substituted carbons at ~140–150 ppm.
- Mass Spectrometry : Exact mass of 277.99 (CHClNO) with isotopic patterns characteristic of dichloro substitution .
Q. What solvent systems are recommended for purification via column chromatography?
A gradient of ethyl acetate/hexanes (3:7 to 1:1) effectively separates polar byproducts. For highly chlorinated impurities, dichloromethane/methanol (95:5) is preferred .
Advanced Research Questions
Q. How can regioselectivity challenges during chlorination be addressed to avoid over-chlorination or positional isomers?
Regioselectivity is influenced by temperature and stoichiometry. Using POCl at 0–5°C minimizes over-chlorination, while catalytic DMAP enhances selectivity for the 2,4-positions. Monitoring via TLC (R ~0.4 in ethyl acetate/hexanes) ensures reaction termination before side-product formation .
Q. What strategies mitigate contradictions in reported synthetic yields for pyrrolotriazine derivatives?
Discrepancies often arise from residual moisture or incomplete cyclization. Pre-drying solvents (e.g., DMF over molecular sieves) and optimizing reaction time (6–8 hours at 165°C) improve reproducibility. Kinetic studies using in-situ IR can identify optimal endpoints .
Q. How does the compound serve as a building block for antiviral drug discovery?
The pyrrolotriazine core mimics nucleoside analogs, enabling incorporation into RNA polymerase inhibitors. For example, structural analogs of remdesivir utilize similar scaffolds to enhance antiviral activity. Functionalization at the 5-carboxylate position (e.g., ester-to-amide conversion) improves bioavailability .
Q. What computational methods predict reactivity for functionalizing the triazine ring?
DFT calculations (B3LYP/6-31G*) reveal electrophilic susceptibility at C2 and C4. Fukui indices guide site-specific modifications, such as Suzuki-Miyaura coupling at C5 for introducing aryl groups .
Methodological Notes
- Synthesis Optimization : Use Schlenk lines for moisture-sensitive steps.
- Analytical Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC).
- Biological Testing : Prioritize in vitro enzymatic assays (e.g., RdRp inhibition) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
